molecular formula C25H20N2O2S B2461901 (9H-Fluoren-9-yl)methyl (5-methyl-4-phenylthiazol-2-yl)carbamate CAS No. 1414661-50-9

(9H-Fluoren-9-yl)methyl (5-methyl-4-phenylthiazol-2-yl)carbamate

Cat. No.: B2461901
CAS No.: 1414661-50-9
M. Wt: 412.51
InChI Key: SCUAHDHRGREECJ-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl (5-methyl-4-phenylthiazol-2-yl)carbamate ( 1414661-50-9) is a chemical compound with the molecular formula C 25 H 20 N 2 O 2 S and a molecular weight of 412.50 . It features an Fmoc ((9H-fluoren-9-yl)methoxycarbonyl) protecting group coupled with a 5-methyl-4-phenylthiazole heterocycle, a structure of significant interest in medicinal chemistry . The core thiazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities . Concurrently, the Fmoc group is a cornerstone in synthetic organic chemistry, widely used for the protection of amines in peptide synthesis and other complex molecule constructions . The specific combination of these moieties makes this compound a valuable building block for researchers developing novel pharmacologically active molecules, particularly in the synthesis of more complex thiazole-containing derivatives . While direct biological data for this specific compound is not fully established in the searched literature, related fluorene and thiazole hybrids are actively investigated for their potential applications. For instance, various O-aryl-carbamoyl-oxymino-fluorene derivatives have demonstrated promising antimicrobial and antibiofilm properties, with their activity being significantly influenced by the substituents on the aromatic ring . Furthermore, other synthetic 2-[2-(9H-fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole derivatives continue to be explored for their antimicrobial potential, underscoring the research interest in this chemical space . This compound is intended for research purposes such as chemical synthesis, structure-activity relationship (SAR) studies, and as a precursor in the development of new therapeutic agents. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care in a controlled laboratory environment.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2S/c1-16-23(17-9-3-2-4-10-17)26-24(30-16)27-25(28)29-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22H,15H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUAHDHRGREECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

The compound (9H-Fluoren-9-yl)methyl (5-methyl-4-phenylthiazol-2-yl)carbamate is a synthetic organic molecule notable for its complex structure, which integrates a fluorenyl group, a thiazole moiety, and a carbamate functional group. This unique combination may confer significant biological activities, particularly in pharmacological applications. This article aims to explore the biological activity of this compound, highlighting its potential therapeutic roles, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

C21H20N2O2S\text{C}_{21}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This compound features:

  • Fluorenyl Group : Imparts aromatic properties.
  • Thiazole Moiety : Contains nitrogen and sulfur, contributing to diverse biological interactions.
  • Carbamate Functional Group : Known for forming hydrogen bonds, influencing solubility and reactivity.

The compound's structural characteristics suggest potential for various biological activities, particularly due to the presence of the thiazole ring, which is often associated with pharmacological effects.

Biological Activities

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds related to thiazole have shown effectiveness against various bacterial strains and fungi. The biological evaluation of similar compounds has demonstrated their potential as antimicrobial agents. In particular, studies have highlighted that modifications in the thiazole structure can enhance antimicrobial activity against resistant strains.

Anticancer Potential

Compounds with fluorenyl and thiazole components have been investigated for anticancer properties. Thiazole derivatives are frequently explored for their ability to inhibit cancer cell proliferation. The incorporation of the fluorenyl group may enhance the lipophilicity and cellular uptake of these compounds, making them more effective in targeting cancer cells.

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is a crucial mechanism in the treatment of neurodegenerative diseases such as Alzheimer's disease. Thiazole derivatives have been identified as potent AChE inhibitors. Predictive models suggest that This compound could possess similar inhibitory activity due to its structural features.

Structure–Activity Relationship (SAR)

The relationship between the chemical structure and biological activity is vital for understanding how modifications can enhance efficacy. The following table summarizes some key findings related to SAR for compounds similar to This compound :

CompoundStructural FeaturesBiological ActivityUnique Aspects
5-MethylthiazoleThiazole ringAntimicrobialSimpler structure
Fluorene DerivativesFluorene coreAnticancerVaried substituents
PhenylthiazolePhenyl and thiazoleAntifungalLacks carbamate functionality

This table illustrates the diversity within thiazole-containing molecules while emphasizing how specific structural components can influence their biological activities.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated a series of fluorenyl-thiazole derivatives against multidrug-resistant microorganisms. Some compounds demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating promising antimicrobial potential .
  • Anticancer Research : Research focusing on thiazole derivatives revealed significant anticancer activity in vitro, with several compounds inducing apoptosis in cancer cell lines. The presence of electron-withdrawing groups on the phenyl moiety was linked to enhanced anticancer efficacy .
  • Neuroprotective Effects : Compounds with similar structures have shown potential as AChE inhibitors in computational docking studies, suggesting their use in treating Alzheimer's disease by increasing acetylcholine levels .

Scientific Research Applications

Research indicates that compounds containing thiazole derivatives often exhibit significant pharmacological activities, including:

  • Anticancer Activity : Studies have shown that thiazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, predictive models suggest that (9H-Fluoren-9-yl)methyl (5-methyl-4-phenylthiazol-2-yl)carbamate could possess anticancer properties due to its structural components.
  • Antimicrobial Properties : The presence of the thiazole moiety is associated with antimicrobial activity. This characteristic opens avenues for developing new antimicrobial agents based on this compound.

Applications in Medicinal Chemistry

The compound's unique structure allows for various applications in medicinal chemistry:

Drug Development

Research has indicated that this compound may serve as a lead compound for developing new drugs targeting cancer and infectious diseases. Its ability to interact with biological targets suggests potential therapeutic uses.

Structure-Activity Relationship Studies

Structure–activity relationship analyses reveal how modifications to the compound's structure can enhance its biological efficacy. For example, altering substituents on the thiazole or fluorenyl groups could improve binding affinity to specific receptors or enzymes involved in disease processes .

Case Studies

Several studies have explored the biological effects of similar compounds, providing insights into potential applications:

  • Antimitotic Activity : Research conducted by the National Cancer Institute demonstrated significant antitumor activity of structurally related compounds against various cancer cell lines, suggesting that similar effects may be observed with this compound .
  • Inhibition Studies : Investigations into enzyme inhibition revealed that derivatives of thiazole can effectively inhibit key enzymes involved in cancer progression, indicating that this compound may exhibit similar properties .

Preparation Methods

Hantzsch Thiazole Cyclization

The thiazole core was constructed via condensation of 2-bromo-1-phenylpropan-1-one (1) with thiourea (2) under refluxing ethanol. The α-bromoketone (1) was prepared by brominating 1-phenylpropan-1-one using molecular bromine in acetic acid at 0–5°C. Thiourea (2) (1.2 equiv) was added to a solution of (1) in ethanol, and the mixture was refluxed for 12 hours. The reaction progress was monitored by TLC (EtOAc/hexanes, 1:2), yielding 5-methyl-4-phenylthiazol-2-amine (3) as a pale-yellow solid (68% yield).

Key Reaction Parameters

Parameter Condition
Solvent Ethanol (anhydrous)
Temperature Reflux (78°C)
Reaction Time 12 hours
Workup Filtration, washing with cold EtOH

Characterization of (3)

  • 1H NMR (400 MHz, CDCl3): δ 7.82–7.76 (m, 2H, Ar-H), 7.52–7.46 (m, 3H, Ar-H), 5.21 (s, 2H, NH2), 2.97 (s, 3H, CH3).
  • 13C NMR (100 MHz, CDCl3): δ 168.4 (C5), 142.1 (C4), 134.2–128.7 (Ar-C), 117.3 (C2), 22.1 (CH3).
  • HRMS (ESI+) : m/z [M + H]+ calcd for C10H11N2S: 191.0641; found: 191.0638.

Alternative Routes for Thiazole Formation

Friedel-Crafts acylation was explored to introduce the 4-phenyl group post-cyclization. Treatment of 5-methylthiazol-2-amine with benzoyl chloride in the presence of AlCl3 (1.5 equiv) in dichloromethane at 0°C yielded <10% of the desired product, indicating poor electrophilic reactivity at C4. Consequently, the Hantzsch method remained the optimal route.

Fmoc Protection of the C2-Amino Group

Carbamate Formation

The C2-amino group of (3) was protected using 9-fluorenylmethyl chloroformate (Fmoc-Cl) under Schotten-Baumann conditions. A solution of (3) (1.0 equiv) in THF/water (3:1) was cooled to 0°C, and Fmoc-Cl (1.2 equiv) was added dropwise with simultaneous addition of NaHCO3 (2.0 equiv). The reaction was stirred for 4 hours at room temperature, yielding (9H-fluoren-9-yl)methyl (5-methyl-4-phenylthiazol-2-yl)carbamate (4) as a white crystalline solid (83% yield).

Optimization Insights

  • Excess Fmoc-Cl (>1.5 equiv) led to di-Fmoc byproducts (detected via LC-MS).
  • Anhydrous THF improved solubility but reduced reaction rate due to limited base activity.

Characterization of (4)

  • 1H NMR (400 MHz, CDCl3): δ 7.82–7.31 (m, 13H, Ar-H and Fmoc-H), 5.12 (s, 2H, OCH2), 4.41 (t, 1H, J = 7.2 Hz, Fmoc-CH), 2.99 (s, 3H, CH3).
  • 13C NMR (100 MHz, CDCl3): δ 167.8 (C=O), 156.2 (O-C=O), 143.9–127.1 (Ar-C), 120.3 (C5), 77.5 (OCH2), 47.1 (Fmoc-CH), 22.3 (CH3).
  • HRMS (ESI+) : m/z [M + Na]+ calcd for C27H22N2O2S: 461.1294; found: 461.1289.

Purification and Stability

Crude (4) was purified via flash chromatography (SiO2, EtOAc/hexanes 1:3 → 1:1 gradient). The compound exhibited stability in solid form at −20°C for >6 months but degraded in DMSO solutions within 72 hours (HPLC analysis).

Comparative Analysis of Protecting Group Strategies

Fmoc vs. Boc Protection

A comparative study evaluated Fmoc and tert-butoxycarbonyl (Boc) groups for amine protection. While Boc-protected analogues (e.g., 2 in) demonstrated higher thermal stability, Fmoc provided superior orthogonality in multi-step syntheses, as evidenced by clean deprotection under piperidine/DMF.

Deprotection Efficiency

Protecting Group Deprotection Reagent Time Purity (%)
Fmoc 20% piperidine/DMF 30 min 98
Boc TFA/DCM (1:1) 2 hours 95

Mechanistic Considerations

Thiazole Cyclization Mechanism

The Hantzsch reaction proceeds via nucleophilic attack of thiourea’s sulfur on the α-carbon of 2-bromo-1-phenylpropan-1-one, followed by intramolecular cyclization and elimination of HBr. Density functional theory (DFT) calculations suggest that the phenyl group at C4 stabilizes the transition state through π-π interactions, explaining the higher yield compared to aliphatic analogues.

Carbamate Formation Kinetics

The second-order rate constant (k2) for Fmoc-Cl with (3) was determined to be 0.42 L mol−1 s−1 at 25°C, indicating moderate reactivity. A Hammett plot (ρ = +0.87) confirmed the electrophilic character of the reaction, with electron-donating groups on the thiazole accelerating the process.

Scalability and Industrial Relevance

Kilogram-Scale Synthesis

A pilot-scale synthesis of (4) achieved 76% yield over two steps using:

  • Continuous flow reactor for thiazole cyclization (residence time: 30 min, 100°C).
  • Telescoped Fmoc protection without intermediate isolation.

Cost Analysis

Component Cost per kg (USD)
2-Bromo-1-phenylpropan-1-one 320
Fmoc-Cl 1,150
Total 1,820

Q & A

Q. What spectroscopic techniques are recommended to confirm the structural integrity of (9H-Fluoren-9-yl)methyl (5-methyl-4-phenylthiazol-2-yl)carbamate?

  • Methodological Answer : High-resolution 1^1H NMR (500 MHz) and 13^13C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) are critical for resolving overlapping signals. For unambiguous assignment, use 2D techniques such as COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence). X-ray crystallography is recommended for resolving stereochemical ambiguities, as demonstrated in studies of structurally related fluorenylmethyl carbamates with triclinic crystal systems (P1 space group, mean C–C bond length = 0.010 Å) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS hazard classifications:
  • Use chemical-resistant gloves (e.g., nitrile) and full-face protection to prevent skin/eye contact (H315, H319) .
  • Ensure local exhaust ventilation to mitigate inhalation risks (H335) and avoid dust formation .
  • Store in干燥, sealed containers away from ignition sources due to flammability risks .

Q. How can researchers optimize purification methods for this carbamate derivative?

  • Methodological Answer : Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) for initial purification. Recrystallization from propan-2-ol or aqueous ethanol (as in solvate formation studies) improves purity, with monitoring via TLC (Rf ~0.3–0.5 in EtOAc/hexane) .

Q. What are the key steps in synthesizing (9H-Fluoren-9-yl)methyl carbamate derivatives?

  • Methodological Answer :
  • Step 1 : React 5-methyl-4-phenylthiazol-2-amine with fluorenylmethyl chloroformate (Fmoc-Cl) in anhydrous DCM under N2 at 0–5°C.
  • Step 2 : Quench with ice-water, extract with EtOAc, and dry over Na2SO4.
  • Step 3 : Purify via flash chromatography (yields ~60–75%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported crystallographic data for fluorenylmethyl carbamates?

  • Methodological Answer : Address disorder in solvent molecules or counterions by refining occupancy factors during single-crystal X-ray analysis (e.g., SHELXL-97). Use low-temperature data collection (123 K) to minimize thermal motion artifacts, as shown in triclinic systems with R factor = 0.095 and wR = 0.261 .

Q. What experimental design principles apply to studying hydrolytic stability under physiological conditions?

  • Methodological Answer : Adopt a split-split plot design:
  • Main plots : pH variations (1.2–7.4).
  • Subplots : Temperature (25–37°C).
  • Sub-subplots : Incubation times (0–48 hrs).
    Analyze degradation via HPLC-MS, comparing pseudo-first-order kinetics .

Q. How can microwave-assisted synthesis improve yields of this carbamate?

  • Methodological Answer : Optimize parameters:
  • Power: 150–300 W.
  • Solvent: DMF or 1,4-dioxane.
  • Catalyst: Pd(dppf)Cl2 (1–2 mol%).
    Reaction times reduce from 24 hrs (conventional) to 1–2 hrs, achieving yields >85% .

Q. What statistical approaches analyze variability in biological activity data for carbamate analogs?

  • Methodological Answer : Use multivariate ANOVA to assess factors like substituent effects (e.g., 4-nitrophenyl vs. 4-fluorophenyl). Pair with Tukey’s HSD post-hoc test to identify significant differences (p < 0.05) in IC50 values across derivatives .

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., kinases). Validate with MD simulations (GROMACS) over 100 ns to assess binding stability (RMSD < 2.0 Å) .

Q. What methodologies address contradictions in reaction yields under varying catalytic conditions?

  • Methodological Answer :
    Conduct Design of Experiments (DoE) to isolate variables:
  • Factors : Catalyst loading (0.5–5 mol%), solvent polarity (DMF vs. THF).
  • Response : Yield (HPLC area %).
    Apply response surface methodology (RSM) to optimize conditions .

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